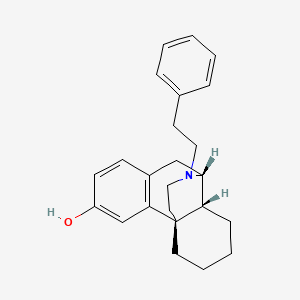

Phenomorphan

Description

Properties

CAS No. |

468-07-5 |

|---|---|

Molecular Formula |

C24H29NO |

Molecular Weight |

347.5 g/mol |

IUPAC Name |

(1R,9R,10R)-17-(2-phenylethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C24H29NO/c26-20-10-9-19-16-23-21-8-4-5-12-24(21,22(19)17-20)13-15-25(23)14-11-18-6-2-1-3-7-18/h1-3,6-7,9-10,17,21,23,26H,4-5,8,11-16H2/t21-,23+,24+/m0/s1 |

InChI Key |

CFBQYWXPZVQQTN-QPTUXGOLSA-N |

Isomeric SMILES |

C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CCC5=CC=CC=C5 |

Canonical SMILES |

C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CCC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Enigmatic Mechanism of Phenomorphan at the Mu-Opioid Receptor: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenomorphan, a potent opioid analgesic, exerts its effects primarily through interaction with the mu-opioid receptor (MOR), a class A G protein-coupled receptor (GPCR). Like other morphinan (B1239233) derivatives, its mechanism of action involves a complex interplay of receptor binding, G protein activation, and subsequent engagement of intracellular signaling cascades. This guide provides a detailed technical overview of the molecular interactions and functional consequences of morphinan agonist binding to the MOR, serving as a foundational framework for understanding the pharmacology of this compound. We will explore the canonical G protein-dependent signaling pathway leading to analgesia and the parallel β-arrestin-mediated pathway implicated in adverse effects and tolerance. This document summarizes key quantitative parameters for representative morphinans, details the experimental protocols used to derive this data, and provides visual representations of the critical signaling pathways and experimental workflows.

Quantitative Data Summary for Representative Morphinan Agonists

The following tables summarize key in vitro pharmacological parameters for the well-studied MOR agonists, morphine and fentanyl. These values provide a comparative basis for the anticipated functional profile of this compound.

| Compound | Binding Affinity (Ki, nM) | Cell Type/Tissue | Radioligand | Reference |

| Morphine | 1.168 | Recombinant human MOR | [3H]-DAMGO | [1] |

| Fentanyl | 1.346 | Recombinant human MOR | [3H]-DAMGO | [1] |

Table 1: Mu-Opioid Receptor Binding Affinities of Representative Morphinan Agonists.

| Compound | Functional Assay | Parameter | Value | Cell Type | Reference |

| Morphine | [35S]GTPγS Binding | EC50 (nM) | 50-100 | SH-SY5Y cells | [2] |

| Morphine | [35S]GTPγS Binding | Emax (%) | ~68 (vs. EM-2) | CHO-hMOP cells | [3] |

| Fentanyl | β-arrestin2 Recruitment | EC50 (nM) | ~60 (vs. DAMGO) | HEK293 cells | [4] |

| DAMGO | β-arrestin2 Recruitment | EC50 (nM) | ~10 (vs. DAMGO) | HEK293 cells | [4] |

Table 2: Functional Efficacy of Representative Morphinan Agonists at the Mu-Opioid Receptor.

Core Signaling Pathways of Morphinan Agonists at the Mu-Opioid Receptor

Upon binding of a morphinan agonist like this compound, the MOR undergoes a conformational change that initiates two primary signaling cascades: the G protein-dependent pathway and the β-arrestin-dependent pathway.

G Protein-Dependent Signaling

The canonical pathway responsible for the analgesic effects of opioids is mediated by the activation of inhibitory G proteins (Gi/o).[5] This cascade leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7] Simultaneously, the βγ subunits of the G protein can directly modulate ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[8]

Caption: this compound-induced G protein signaling cascade at the MOR.

β-Arrestin-Dependent Signaling

Following agonist binding and G protein activation, the MOR is phosphorylated by G protein-coupled receptor kinases (GRKs).[4] This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding sterically hinders further G protein coupling, leading to receptor desensitization. Furthermore, β-arrestin acts as a scaffold for other signaling proteins, initiating a wave of G protein-independent signaling that is often associated with the adverse effects of opioids, such as respiratory depression and tolerance.

Caption: β-arrestin recruitment and downstream signaling at the MOR.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of morphinan agonists with the MOR.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the MOR.

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

-

Membrane Preparation: Cell membranes expressing the human MOR are prepared and protein concentration is determined.

-

Assay Setup: In a 96-well plate, membranes are incubated with a fixed concentration of a radiolabeled MOR ligand (e.g., [3H]-DAMGO) and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The plate is incubated to allow binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.

-

Detection: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the ability of an agonist to activate G proteins coupled to the MOR.

Caption: Workflow for a [35S]GTPγS binding assay.

Protocol:

-

Membrane Preparation: Cell membranes containing MOR and associated Gi/o proteins are prepared.

-

Assay Setup: Membranes are incubated with GDP, varying concentrations of the test agonist, and a non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS.

-

Incubation: The mixture is incubated to allow for agonist-stimulated binding of [35S]GTPγS to the Gα subunit.

-

Filtration: The assay is terminated by rapid filtration to separate G protein-bound [35S]GTPγS from the free radioligand.

-

Detection: The amount of bound [35S]GTPγS is quantified by scintillation counting.

-

Data Analysis: A dose-response curve is generated to determine the EC50 (concentration for half-maximal stimulation) and Emax (maximal stimulation) for the test compound.[3]

β-Arrestin Recruitment Assay

This cell-based assay measures the recruitment of β-arrestin to the MOR upon agonist stimulation.

Caption: Workflow for a β-arrestin recruitment assay.

Protocol:

-

Cell Line: A stable cell line co-expressing the human MOR and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein) is used.

-

Cell Plating: Cells are seeded into microplates.

-

Compound Addition: The cells are treated with varying concentrations of the test agonist.

-

Incubation: The plates are incubated to allow for agonist-induced recruitment of β-arrestin to the MOR.

-

Detection: A substrate for the reporter enzyme is added, and the resulting signal (e.g., luminescence or fluorescence) is measured.

-

Data Analysis: A dose-response curve is constructed to determine the EC50 and Emax for β-arrestin recruitment.[4]

Conclusion

The mechanism of action of this compound at the mu-opioid receptor is presumed to follow the established principles of other potent morphinan agonists. This involves high-affinity binding to the receptor, leading to the activation of Gi/o proteins and the subsequent inhibition of adenylyl cyclase, which underlies its analgesic properties. Concurrently, agonist binding initiates receptor phosphorylation and β-arrestin recruitment, processes that contribute to receptor desensitization and the manifestation of adverse effects. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for the future characterization of this compound and the development of novel analgesics with improved therapeutic profiles. Further research is imperative to obtain specific quantitative data for this compound to fully elucidate its unique pharmacological signature at the mu-opioid receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficacy and tolerance of narcotic analgesics at the mu opioid receptor in differentiated human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular insights into GPCR mechanisms for drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Key phosphorylation sites for robust β-arrestin2 binding at the MOR revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of the μ Opioid Receptor-Gi Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Agonist-directed Interactions with Specific β-Arrestins Determine μ-Opioid Receptor Trafficking, Ubiquitination, and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Opioid overdose and tolerance: is the recruitment of β-arrestin to the µ-receptor involved? - PMC [pmc.ncbi.nlm.nih.gov]

Phenomorphan: A Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Introduction

Phenomorphan, with the IUPAC name (1R,9R,10R)-17-(2-phenylethyl)-17-azatetracyclo[7.5.3.0¹˒¹⁰.0²˒⁷]heptadeca-2(7),3,5-trien-4-ol, is a potent synthetic opioid analgesic.[1] It belongs to the morphinan (B1239233) class of compounds and is characterized by a tetracyclic core structure. Due to the presence of the N-phenethyl group, this compound exhibits a significantly high affinity for the μ-opioid receptor, rendering it approximately 10 times more potent than levorphanol (B1675180) and consequently 60-80 times more potent than morphine.[2][3] As a result of its high potential for abuse and lack of accepted medical use in the United States, it is classified as a DEA Schedule I controlled substance.[1] This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, intended for researchers and professionals in the field of drug development.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₉NO | [1] |

| Molecular Weight | 347.50 g/mol | [4] |

| IUPAC Name | (1R,9R,10R)-17-(2-phenylethyl)-17-azatetracyclo[7.5.3.0¹˒¹⁰.0²˒⁷]heptadeca-2(7),3,5-trien-4-ol | [1] |

| CAS Number | 468-07-5 | [1] |

| Appearance | Solid powder | [4] |

| pKa | Estimated to be in the range of 8.0-9.0, similar to other morphinans. The pKa of morphine is 8.21.[5] | Computational Estimation |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers.[6] | Inferred from similar compounds |

| Stereochemistry | The specific stereoisomer (1R,9R,10R) is responsible for its high opioid activity. | Inferred from morphinan SAR |

Synthesis of this compound

The synthesis can be envisioned in two main stages: the construction of the core morphinan structure and the subsequent N-alkylation to introduce the phenethyl group.

Stage 1: Synthesis of the Morphinan Core (Nor-phenomorphan)

The Grewe cyclization of a 1-benzyl-octahydroisoquinoline derivative is a common method for constructing the morphinan skeleton.

References

- 1. researchgate.net [researchgate.net]

- 2. Probes for narcotic receptor mediated phenomena. 48. C7- and C8-substituted 5-phenylmorphan opioids from diastereoselective alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 4. Transformation of a Potent C9-Substituted Phenylmorphan into MOR Partial Agonists with Improvement of Metabolic Stability: An In Vitro, In Vivo, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones [mdpi.com]

- 6. Solubility behavior of narcotic analgesics in aqueous media: solubilities and dissociation constants of morphine, fentanyl, and sufentanil - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenomorphan: A Technical Guide to its Binding Affinity, Selectivity, and Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenomorphan, a potent opioid analgesic, exerts its effects through interaction with opioid receptors, primarily the µ-opioid receptor (MOR). Understanding its binding affinity, selectivity profile, and the subsequent intracellular signaling cascades is crucial for the development of novel therapeutics with improved efficacy and reduced side effects. This technical guide provides a comprehensive overview of the binding characteristics of this compound and its analogs, details established experimental protocols for assessing receptor binding, and delineates the canonical µ-opioid receptor signaling pathway.

This compound Binding Affinity and Selectivity

Due to the scarcity of direct binding data for this compound, this guide presents data for a closely related analog, N-phenylpropylnormorphine, which differs only by an additional carbon in the N-alkyl chain. This compound has demonstrated high affinity and selectivity for the µ-opioid receptor.[3] It is important to note that while this data provides a strong indication of this compound's binding characteristics, direct experimental verification is necessary for precise quantification.

Table 1: Opioid Receptor Binding Affinities of N-Phenylpropylnormorphine (this compound Analog)

| Compound | Receptor Subtype | Kᵢ (nM) | Reference Compound | Receptor Subtype | Kᵢ (nM) |

| N-Phenylpropylnormorphine | µ (mu) | 0.93 | Morphine | µ (mu) | ~1-2 |

| δ (delta) | - | δ (delta) | Low affinity | ||

| κ (kappa) | - | κ (kappa) | Low affinity |

Data for N-Phenylpropylnormorphine from Ben Haddou et al. as cited in[3]. Data for Morphine is a generally accepted range. A lower Kᵢ value indicates a higher binding affinity.

Experimental Protocols for Opioid Receptor Binding Assays

The determination of a ligand's binding affinity for opioid receptors is typically achieved through competitive radioligand binding assays. These assays are a cornerstone of pharmacological research, allowing for the quantification of ligand-receptor interactions.[2]

Objective

To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for the µ, δ, and κ opioid receptors through competitive displacement of a radiolabeled ligand.

Materials and Reagents

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ, δ, or κ opioid receptor.

-

Radioligands:

-

[³H]DAMGO for the µ-opioid receptor.

-

[³H]DPDPE or [³H]Naltrindole for the δ-opioid receptor.

-

[³H]U-69,593 or [³H]Diprenorphine for the κ-opioid receptor.

-

-

Test Compound: this compound or other N-substituted morphinans.

-

Reference Compounds: Morphine, DAMGO, DPDPE, U-69,593.

-

Non-specific Binding Control: Naloxone (10 µM) or another suitable unlabeled antagonist in excess.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation Fluid.

-

Glass fiber filters.

Experimental Workflow

Below is a generalized workflow for a competitive radioligand binding assay.

Experimental workflow for a competitive radioligand binding assay.

Assay Procedure

-

Membrane Preparation: Homogenize cells expressing the target opioid receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the appropriate radioligand (typically at its Kd value), and serial dilutions of the test compound.

-

Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Determine the total binding (in the absence of a competitor) and non-specific binding (in the presence of a high concentration of an unlabeled antagonist).

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

-

Calculate the Kᵢ (inhibition constant), which represents the binding affinity of the test compound, using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

µ-Opioid Receptor Signaling Pathway

This compound, as a potent µ-opioid receptor agonist, initiates a cascade of intracellular signaling events upon binding to the receptor. The MOR is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gαi/o).[4][5]

G-Protein Dependent Signaling

The canonical signaling pathway involves the activation of the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] The Gβγ subunit also plays a crucial role by modulating ion channels, specifically activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release, which are the primary mechanisms underlying the analgesic effects of opioids.

G-protein dependent signaling pathway of the µ-opioid receptor.

β-Arrestin Mediated Signaling and Receptor Regulation

In addition to G-protein signaling, agonist binding to the MOR can also lead to the recruitment of β-arrestin proteins.[4] This process is initiated by the phosphorylation of the intracellular domains of the activated receptor by G-protein coupled receptor kinases (GRKs). Phosphorylation increases the affinity of the receptor for β-arrestins.

The recruitment of β-arrestin has two main consequences:

-

Desensitization: β-arrestin sterically hinders the coupling of the receptor to G-proteins, thereby terminating G-protein-mediated signaling.

-

Internalization: β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery (e.g., clathrin and AP2), which leads to the internalization of the receptor from the cell surface into endosomes. This process is crucial for receptor dephosphorylation and subsequent recycling back to the cell surface or degradation.

The β-arrestin pathway is also implicated in mediating some of the adverse effects of opioids, such as tolerance and respiratory depression.

β-arrestin mediated signaling and receptor regulation.

Conclusion

This compound is a powerful opioid agonist with a high affinity for the µ-opioid receptor, a characteristic driven by its N-phenethyl substituent. While precise binding data for this compound remains to be published, analysis of close structural analogs provides a strong framework for understanding its receptor interaction profile. The established methodologies for radioligand binding assays offer a robust platform for the future characterization of this compound and novel related compounds. A thorough understanding of its engagement with both G-protein and β-arrestin signaling pathways is critical for the rational design of next-generation analgesics with improved therapeutic windows. Further research is warranted to fully elucidate the specific binding kinetics and functional selectivity of this compound at all opioid receptor subtypes.

References

- 1. Synthesis and structure-activity relationships of 6,7-benzomorphan derivatives as antagonists of the NMDA receptor-channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and opioid receptor binding affinities of 2-substituted and 3-aminomorphinans: ligands for mu, kappa, and delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and opioid receptor affinity of morphinan and benzomorphan derivatives: mixed kappa agonists and mu agonists/antagonists as potential pharmacotherapeutics for cocaine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Phenomorphan: A Technical Guide

Introduction

Phenomorphan, or (-)-3-hydroxy-N-(2-phenylethyl)morphinan, is a potent opioid analgesic. Structurally, it is a member of the morphinan (B1239233) class of opioids and is distinguished by the presence of an N-phenethyl substituent. This structural feature is known to significantly enhance its affinity for the μ-opioid receptor, rendering it substantially more potent than morphine and its parent compound, levorphanol.[1] This technical guide provides a comprehensive overview of the essential in vitro assays for characterizing the pharmacological profile of this compound at opioid receptors.

Due to the limited availability of specific quantitative in vitro data for this compound in publicly accessible literature, this guide presents illustrative data based on the known pharmacology of potent N-phenethyl-substituted morphinans and prototypical μ-opioid receptor agonists. The provided experimental protocols and data tables serve as a framework for the systematic in vitro evaluation of this compound.

Receptor Binding Affinity

Radioligand binding assays are fundamental in determining the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound, allowing for the calculation of the inhibitory constant (Ki), a measure of binding affinity.

Table 1: Illustrative Opioid Receptor Binding Affinities

| Compound | Receptor | Kᵢ (nM) |

| This compound (Illustrative) | μ (Mu) | 0.1 - 0.5 |

| δ (Delta) | 10 - 50 | |

| κ (Kappa) | 20 - 100 | |

| Morphine (Reference) | μ (Mu) | 1.2[2] |

| δ (Delta) | >1000 | |

| κ (Kappa) | >1000 |

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human μ-, δ-, and κ-opioid receptors.

Materials:

-

Receptor Source: Cell membranes from stable cell lines expressing recombinant human μ-, δ-, or κ-opioid receptors.

-

Radioligands:

-

μ-opioid receptor: [³H]-DAMGO

-

δ-opioid receptor: [³H]-Naltrindole

-

κ-opioid receptor: [³H]-U69,593

-

-

Test Compound: this compound

-

Non-specific Binding Control: Naloxone (10 μM)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, Naloxone (10 µM), and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM).

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine IC50: The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, determined using non-linear regression analysis.

-

Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity: G-Protein Coupling

The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G proteins upon agonist binding to a G protein-coupled receptor (GPCR). It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits, providing a direct measure of G protein engagement.

Table 2: Illustrative G-Protein Activation ([³⁵S]GTPγS Binding Assay)

| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) |

| This compound (Illustrative) | μ (Mu) | 1 - 10 | 90 - 110 |

| δ (Delta) | >1000 | <20 | |

| κ (Kappa) | >1000 | <20 | |

| DAMGO (Reference) | μ (Mu) | 45[3] | 100 |

Experimental Protocol: [³⁵S]GTPγS Binding Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating G-protein activation via the μ-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human μ-opioid receptor.

-

Radioligand: [³⁵S]GTPγS

-

Test Compound: this compound

-

Positive Control: DAMGO

-

Non-specific Binding Control: Unlabeled GTPγS (10 μM)

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

GDP: Guanosine 5'-diphosphate

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add the following:

-

Assay buffer

-

GDP (final concentration 10-30 μM)

-

Varying concentrations of this compound or DAMGO.

-

Membrane suspension (10-20 µg of protein per well).

-

-

Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.

-

Initiation of Reaction: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Termination and Filtration: Terminate the assay by rapid filtration through a filter plate.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Measure the radioactivity.

Data Analysis:

-

Subtract the non-specific binding from all other values to obtain specific binding.

-

Plot the specific binding against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Caption: G-Protein Dependent Signaling Pathway of this compound.

Functional Activity: cAMP Modulation

Activation of Gαi/o-coupled receptors like the μ-opioid receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. cAMP assays are used to quantify this effect.

Table 3: Illustrative Inhibition of Forskolin-Stimulated cAMP Accumulation

| Compound | EC₅₀ (nM) | Eₘₐₓ (% Inhibition) |

| This compound (Illustrative) | 1 - 15 | 80 - 100 |

| Morphine (Reference) | 193[4] | ~50[4] |

Experimental Protocol: cAMP Accumulation Assay

Objective: To measure the potency (EC50) and efficacy (Emax) of this compound to inhibit forskolin-stimulated cAMP production.

Materials:

-

Cell Line: A stable cell line expressing the recombinant human μ-opioid receptor (e.g., HEK293 or CHO cells).

-

Test Compound: this compound

-

Stimulant: Forskolin (B1673556)

-

cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or GloSensor-based kits)

-

Cell Culture Medium and Reagents.

Procedure:

-

Cell Seeding: Seed cells in a 96- or 384-well plate and grow to confluency.

-

Pre-treatment: Incubate cells with varying concentrations of this compound for a specified period.

-

Stimulation: Add forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase and induce cAMP production.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

Data Analysis:

-

Generate a standard curve to convert the assay signal to cAMP concentrations.

-

Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Caption: Experimental Workflow for cAMP Accumulation Assay.

Functional Activity: β-Arrestin Recruitment

Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This process leads to receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades. Assays measuring β-arrestin recruitment are crucial for understanding the potential for tolerance development and biased agonism.

Table 4: Illustrative β-Arrestin 2 Recruitment

| Compound | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) |

| This compound (Illustrative) | 50 - 200 | 70 - 90 |

| DAMGO (Reference) | 19.2 | 100 |

| Morphine (Reference) | 46.1 | <50 |

Experimental Protocol: β-Arrestin Recruitment Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound to induce β-arrestin 2 recruitment to the μ-opioid receptor.

Materials:

-

Cell Line: A cell line engineered to co-express the μ-opioid receptor fused to a protein fragment and β-arrestin 2 fused to a complementary fragment (e.g., PathHunter® β-arrestin assay).

-

Test Compound: this compound

-

Positive Control: A known β-arrestin-recruiting agonist (e.g., DAMGO).

-

Detection Reagents: As per the assay kit manufacturer's instructions.

Procedure:

-

Cell Seeding: Seed the engineered cells in a 96- or 384-well plate.

-

Agonist Addition: Add varying concentrations of this compound or the positive control to the wells.

-

Incubation: Incubate the plate at 37°C for the time specified by the assay manufacturer (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the detection reagents and incubate as required.

-

Signal Measurement: Measure the chemiluminescent or fluorescent signal using a plate reader.

Data Analysis:

-

Plot the signal intensity against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Caption: β-Arrestin Recruitment and Downstream Signaling.

Summary and Conclusion

This compound is anticipated to be a highly potent and selective μ-opioid receptor agonist. Based on its structure, its in vitro profile is expected to show high binding affinity for the μ-opioid receptor, with significantly lower affinity for the δ- and κ-opioid receptors. Functionally, it is predicted to be a full and potent agonist in G-protein activation assays, leading to the robust inhibition of cAMP production. Its profile in β-arrestin recruitment assays will be critical in determining its potential for biased agonism, which may have implications for its side-effect profile and the development of tolerance. The experimental protocols and illustrative data presented in this guide provide a comprehensive framework for the detailed in vitro characterization of this compound, which is essential for a thorough understanding of its pharmacological properties and for guiding further drug development efforts. Empirical determination of these parameters is necessary to confirm the in vitro pharmacological profile of this compound.

References

Pharmacological Profiling of Phenomorphan Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenomorphan, a morphinan (B1239233) derivative, and its analogues represent a significant class of opioid analgesics. The pharmacological profile of these compounds is critically influenced by substitutions on the morphinan scaffold, particularly at the nitrogen atom. The introduction of an N-phenethyl group, as seen in this compound, is known to substantially enhance affinity and potency at the mu-opioid receptor (MOR) compared to morphine.[1][2] This guide provides a comprehensive overview of the pharmacological profiling of this compound derivatives, summarizing key in vitro and in vivo data, detailing essential experimental protocols, and illustrating the underlying signaling pathways and experimental workflows. This document is intended to serve as a technical resource for researchers and scientists engaged in the discovery and development of novel opioid therapeutics.

Data Presentation

The following tables summarize the quantitative pharmacological data for a selection of this compound and related derivatives, facilitating a comparative analysis of their receptor binding affinities and functional activities.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound Derivatives and Related Compounds

| Compound | µ (MOR) Ki (nM) | δ (DOR) Ki (nM) | κ (KOR) Ki (nM) | Reference |

| Morphine | 0.93 | 271 | 291 | [3] |

| N-Phenethylnormorphine | 0.93 | - | - | [3] |

| Oxymorphone | 0.49 | 90.8 | 34.6 | [3] |

| N-Phenethyl-noroxymorphone | 0.54 | 28.5 | 9.4 | [4] |

| DC-1-76.1 | 1.1 | 140 | 18 | [5] |

| DC-1-76.2 | 0.44 | 130 | 10 | [5] |

| Delmorphan-A | - | 0.1 (Ke) | - | [6] |

| Fluorophen | - | - | - | [5] |

| Compound 5c (LP1 derivative) | 6.1 | >1000 | 19.8 | [7] |

| N-phenethyl phenylmorphan (B1201687) (ortho-hydroxy) | 0.40 | - | - | [8] |

| N-phenethyl phenylmorphan (meta-hydroxy) | 0.93 | - | - | [8] |

| N-phenethyl phenylmorphan (para-hydroxy) | 4.16 | - | - | [8] |

Note: '-' indicates data not available in the cited sources.

Table 2: In Vitro Functional Activity of this compound Derivatives

| Compound | Assay | Efficacy (% Emax vs DAMGO) | Potency (EC50, nM) | Receptor | Reference |

| Morphine | cAMP | - | - | MOR | [9] |

| N-Phenethylnormorphine | Ca2+ mobilization | - | 13.9 | MOR | [3] |

| N-Phenethyl-noroxymorphone | Ca2+ mobilization | - | 23.1 | MOR | [3] |

| DC-1-76.1 | [35S]GTPγS | 67.3 | 2.12 | MOR | [5][9] |

| DC-1-76.2 | [35S]GTPγS | 94.7 | 1.44 | MOR | [5][9] |

| Delmorphan-A | [35S]GTPγS | Inverse Agonist | 0.1 (Ke) | DOR | [6] |

| Compound 5c (LP1 derivative) | cAMP | 72 | 11.5 | MOR | [7] |

| N-phenethyl phenylmorphan (ortho-hydroxy) | cAMP | 100.8 | 0.40 | MOR | [8] |

| N-phenethyl phenylmorphan (meta-hydroxy) | cAMP | 89.7 | 0.93 | MOR | [8] |

| N-phenethyl phenylmorphan (para-hydroxy) | cAMP | 54.8 | 4.16 | MOR | [8] |

Note: '-' indicates data not available in the cited sources. Efficacy is often compared to a standard full agonist like DAMGO.

Table 3: Pharmacokinetic Parameters of Selected Morphinan Derivatives

| Compound | Half-life (t1/2) | Clearance (Cl) | Volume of Distribution (Vd) | Bioavailability (F) | Primary Metabolism Route | Reference |

| Morphine | 2-3 h | - | - | Low oral | Glucuronidation (UGT2B7) | [3][9] |

| Phenazocine | 2-6 h | - | - | Well absorbed orally | Hepatic (demethylation, hydroxylation) | [6] |

| Pentazocine (B1679294) | ~3 h | 21.8 ml/min/kg | 5.3 L/kg | <20% oral | First-pass metabolism | [1][2] |

| Cyclorphan | Long duration | - | - | Good absorption | - | [8] |

Note: '-' indicates data not available in the cited sources. Pharmacokinetic data for specific this compound derivatives are limited in the public domain.

Experimental Protocols

Detailed methodologies for the key experiments cited in the pharmacological profiling of this compound derivatives are provided below.

Radioligand Competition Binding Assays

This protocol is for determining the binding affinity (Ki) of test compounds for opioid receptors.

1. Membrane Preparation:

-

Tissues (e.g., rat or guinea pig brain) or cells expressing the opioid receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[10]

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.[10]

-

The membrane pellet is washed and resuspended in assay buffer, and the protein concentration is determined.

2. Binding Assay:

-

The assay is performed in a 96-well plate.

-

To each well, add:

-

A fixed concentration of a specific radioligand (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR, [3H]U69,593 for KOR).[7]

-

A range of concentrations of the unlabeled test compound (this compound derivative).

-

The prepared membrane suspension.

-

-

For non-specific binding determination, a high concentration of a non-radiolabeled standard ligand (e.g., naloxone) is added.

-

The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

3. Termination and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioactivity.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assays

This assay measures the G-protein activation following receptor agonism.

1. Membrane Preparation:

-

Membranes are prepared from cells expressing the opioid receptor of interest, as described in the binding assay protocol.

2. Assay Procedure:

-

In a 96-well plate, the following are added in order:

-

The plate is pre-incubated to allow the compound to bind to the receptors.

-

The reaction is initiated by the addition of [35S]GTPγS.[10]

-

The plate is incubated at 30°C for 60 minutes with shaking.[10]

3. Termination and Detection:

-

The assay is terminated by rapid filtration through a filter plate.[10]

-

The filters are washed with ice-cold buffer.

-

The amount of [35S]GTPγS bound to the G-proteins on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

The data are expressed as a percentage of the stimulation observed with a standard full agonist (e.g., DAMGO).

-

The EC50 (the concentration of the agonist that produces 50% of its maximal effect) and Emax (the maximal effect) values are determined by fitting the concentration-response data to a sigmoidal curve.

cAMP Accumulation Assays

This assay is used to determine the functional activity of compounds at Gi/o-coupled receptors by measuring the inhibition of adenylyl cyclase.

1. Cell Culture and Plating:

-

Cells stably expressing the opioid receptor of interest (e.g., HEK293 or CHO cells) are cultured to an appropriate density.

-

The cells are then seeded into 96- or 384-well plates and allowed to attach overnight.

2. Assay Procedure:

-

The cell culture medium is replaced with a stimulation buffer.

-

The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

The cells are then stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.

-

The plate is incubated for a specific time (e.g., 30 minutes) at 37°C.

3. Detection:

-

The reaction is stopped by lysing the cells.

-

The intracellular cAMP concentration is measured using a commercially available kit, often based on competitive immunoassays with fluorescent or luminescent readouts (e.g., HTRF or AlphaScreen).[11][12]

4. Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The amount of cAMP in the cell lysates is determined by interpolating from the standard curve.

-

The IC50 (for agonists inhibiting forskolin-stimulated cAMP) and Emax values are calculated from the concentration-response curves.

Mouse Tail-Flick Test for Analgesia

This in vivo assay assesses the antinociceptive properties of a compound.

1. Animals:

-

Male or female mice of a specific strain (e.g., C57BL/6) are used.

-

The animals are acclimatized to the testing environment before the experiment.[13]

2. Procedure:

-

The baseline tail-flick latency is determined for each mouse by focusing a beam of radiant heat onto the ventral surface of the tail.[7][13]

-

The time taken for the mouse to flick its tail away from the heat source is recorded. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.[13]

-

The test compound is administered (e.g., subcutaneously or intraperitoneally) at various doses.

-

At specific time points after drug administration (e.g., 30, 60, 90, 120 minutes), the tail-flick latency is measured again.

3. Data Analysis:

-

The data are often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

-

The ED50 (the dose of the drug that produces a 50% of the maximum possible effect) is determined from the dose-response curve.

Mandatory Visualization

Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathways activated by opioid receptor agonists.

Caption: Opioid receptor signaling cascade.

Experimental Workflow for Pharmacological Profiling

The following diagram outlines a typical workflow for the pharmacological characterization of novel this compound derivatives.

References

- 1. drugs.com [drugs.com]

- 2. Pharmacokinetics and pharmacodynamics of pentazocine in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6. Pharmacokinetics (ADME) | ATrain Education [atrainceu.com]

- 4. Synthesis and biochemical evaluation of 17-N-beta-aminoalkyl-4,5α-epoxynormorphinans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Absorption, distribution, metabolism and excretion pharmacogenomics of drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. omicsonline.org [omicsonline.org]

- 7. mypcnow.org [mypcnow.org]

- 8. Transformation of a Potent C9-Substituted Phenylmorphan into MOR Partial Agonists with Improvement of Metabolic Stability: An In Vitro, In Vivo, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. omicsonline.org [omicsonline.org]

- 10. m.psychonautwiki.org [m.psychonautwiki.org]

- 11. Pharmacokinetics of pentazocine and its occupancy of opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Phenomorphan Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenomorphan, a potent semi-synthetic opioid analgesic, belongs to the morphinan (B1239233) class of compounds. Its chemical structure, characterized by a tetracyclic core and a phenethyl substituent on the nitrogen atom, confers high affinity for the μ-opioid receptor (MOR), leading to potent analgesic effects. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound and its analogs. It summarizes quantitative binding and efficacy data, details key experimental protocols for assessing these compounds, and visualizes the underlying signaling pathways and experimental workflows.

Structure-Activity Relationships of this compound and its Analogs

The analgesic potency and receptor binding affinity of morphinans are highly sensitive to structural modifications. The N-substituent, in particular, plays a critical role in determining the pharmacological profile of these compounds.

The N-Substituent

The N-phenethyl group of this compound is a key determinant of its high affinity for the μ-opioid receptor. This substitution significantly enhances potency compared to its N-methyl counterpart, levorphanol, which itself is more potent than morphine. Replacing the N-phenethyl group with other aromatic moieties can further modulate activity. For instance, substituting the phenyl ring with a furan (B31954) or thiophene (B33073) ring has been shown to increase potency even further.

Modifications to the Morphinan Core

Alterations to the core morphinan structure also significantly impact activity. Modifications at the C6 and C14 positions have been extensively studied. For example, the presence of a 14-hydroxyl group can influence the agonist versus antagonist properties of N-substituted morphinans.

Quantitative Data Summary

The following table summarizes the available quantitative data on the opioid receptor binding affinities (Ki) and analgesic potencies (ED50) of this compound and related compounds. This data is crucial for understanding the subtle electronic and steric effects that govern the interaction of these ligands with opioid receptors.

| Compound | N-Substituent | μ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | Analgesic Potency (ED50, mg/kg) | Test Method | Reference Compound |

| This compound | Phenethyl | Data Not Available | Data Not Available | Data Not Available | ~10x Levorphanol | Not Specified | Levorphanol |

| N-Phenethylnormorphine | Phenethyl | 0.93 | - | - | - | Radioligand Assay | - |

| N-(2-(2-Furyl)ethyl) Analog | 2-(2-Furyl)ethyl | - | - | - | ~60x Levorphanol | Not Specified | Levorphanol |

| N-(2-(2-Thienyl)ethyl) Analog | 2-(2-Thienyl)ethyl | - | - | - | ~45x Levorphanol | Not Specified | Levorphanol |

| Levorphanol | Methyl | <1 | - | - | 6-8x Morphine | Not Specified | Morphine |

| Morphine | Methyl | 1.2 - 3.25 | - | - | 1 | Tail-flick | Morphine |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its analogs.

Synthesis of this compound

A general method for the synthesis of N-substituted morphinans involves the N-alkylation of the corresponding nor-morphinan precursor. The synthesis of this compound can be achieved by reacting (-)-3-hydroxymorphinan (normorphanol) with phenethyl bromide.

Materials:

-

(-)-3-Hydroxymorphinan (normorphanol)

-

Phenethyl bromide

-

Sodium bicarbonate (NaHCO3)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve (-)-3-hydroxymorphinan in DMF.

-

Add sodium bicarbonate to the solution.

-

Add phenethyl bromide to the reaction mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Opioid Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the μ-opioid receptor using a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human μ-opioid receptor

-

[³H]DAMGO (μ-opioid receptor agonist radioligand)

-

Test compound (e.g., this compound analog)

-

Naloxone (B1662785) (non-selective opioid antagonist for determining non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the binding buffer, a fixed concentration of [³H]DAMGO, and varying concentrations of the test compound or naloxone (for non-specific binding).

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.

-

Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Analgesic Assay: Hot Plate Test

The hot plate test is a common method to assess the analgesic efficacy of a compound in rodents by measuring the latency to a thermal stimulus.

Materials:

-

Hot plate apparatus with adjustable temperature

-

Animal restraining chamber

-

Test animals (e.g., mice)

-

Test compound solution

-

Vehicle solution (control)

-

Timer

Procedure:

-

Acclimatize the animals to the testing room for at least 30 minutes before the experiment.

-

Set the temperature of the hot plate to a constant, noxious level (e.g., 55 ± 0.5 °C).

-

Administer the test compound or vehicle to the animals via a specific route (e.g., subcutaneous, intraperitoneal).

-

At a predetermined time after drug administration (e.g., 30 minutes), place the animal on the hot plate and start the timer.

-

Observe the animal for nociceptive responses, such as paw licking, jumping, or vocalization.

-

Stop the timer as soon as a nociceptive response is observed and record the latency.

-

To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, and any animal not responding within this time is removed from the plate and assigned the cut-off latency.

-

Compare the latencies of the drug-treated group with the vehicle-treated group to determine the analgesic effect. The ED50 value can be calculated from a dose-response curve.

Signaling Pathways and Experimental Workflows

The analgesic and other physiological effects of this compound are mediated through the activation of intracellular signaling cascades following its binding to the μ-opioid receptor, a G-protein coupled receptor (GPCR).

μ-Opioid Receptor Signaling Pathway

Upon agonist binding, the μ-opioid receptor undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins. The activated Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). These events collectively lead to neuronal hyperpolarization and reduced neurotransmitter release, resulting in analgesia.

The Genesis of a Potent Analgesic: A Technical Guide to the Discovery and Development of Phenomorphan

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenomorphan is a potent synthetic opioid analgesic belonging to the morphinan (B1239233) class of compounds. Its development in the mid-20th century was a significant step in the exploration of the structure-activity relationships of morphine and its derivatives, particularly concerning the impact of N-substituents on analgesic potency. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound, with a focus on the experimental methodologies and signaling pathways central to its mechanism of action. While specific quantitative binding and in vivo potency data for this compound are not widely available in contemporary literature, this guide contextualizes its development within the broader history of opioid research.

Historical Context and Discovery

The development of this compound is rooted in the extensive mid-20th century research efforts to modify the morphine structure to enhance analgesic potency while potentially reducing undesirable side effects. Following the elucidation of morphine's structure, medicinal chemists systematically altered various functional groups to understand their contribution to pharmacological activity. A key area of investigation was the modification of the nitrogen atom at position 17 of the morphinan skeleton.

Pioneering work by Dr. Everette L. May and Dr. Nathan B. Eddy at the National Institutes of Health was instrumental in this field. Their research in the 1950s explored the effects of substituting the N-methyl group of morphinans with larger alkyl and aralkyl groups. This line of inquiry led to the discovery that an N-phenethyl substituent dramatically increases analgesic potency. This compound, or (-)-3-hydroxy-N-phenethylmorphinan, emerged from this research and was reported in 1959.

The significantly enhanced potency of this compound is attributed to the N-phenethyl group, which is believed to provide additional binding interactions with the μ-opioid receptor, thereby increasing binding affinity.[1] this compound is reported to be approximately 10 times more potent than levorphanol, which itself is 6-8 times more potent than morphine.[1] Due to its high potency and potential for abuse, this compound is classified as a Schedule I controlled substance in the United States, indicating it has no currently accepted medical use and a high potential for abuse.[2]

Chemical Synthesis

The synthesis of N-substituted morphinans like this compound typically begins with a precursor morphinan ring system. While the original 1959 publication by May and Eddy detailing the precise synthesis of this compound is not readily accessible, the general synthetic strategies of the era for N-alkylation of normorphinans are well-documented.

A plausible synthetic route, based on established methodologies, would involve the following key steps:

-

N-Demethylation of a Morphinan Precursor: Starting with a readily available morphinan such as levorphanol, the N-methyl group is removed to yield the corresponding nor-morphinan (3-hydroxymorphinan).

-

N-Alkylation: The resulting secondary amine of the nor-morphinan is then alkylated with a phenethyl halide, such as phenethyl bromide, in the presence of a base to yield this compound.

The development of various N-substituted morphinans has been a cornerstone of opioid research, leading to the discovery of compounds with a wide range of activities from potent agonists to antagonists.[3]

Quantitative Pharmacological Data

Detailed quantitative data for this compound, such as specific Ki, EC50, and ED50 values, are not widely reported in modern pharmacological literature. However, its potency relative to other well-characterized opioids provides a valuable benchmark.

| Compound | Class | Relative Analgesic Potency (Morphine = 1) |

| This compound | Morphinan | ~60-80 |

| Levorphanol | Morphinan | 6-8 |

| Morphine | Phenanthrene | 1 |

Note: The relative potency of this compound is estimated based on reports that it is approximately 10 times more potent than levorphanol.[1]

For context, the following table presents the binding affinities (Ki) of several common opioids for the human μ-opioid receptor.

| Opioid | Ki (nM) for Human μ-Opioid Receptor |

| Buprenorphine | < 1 |

| Levorphanol | < 1 |

| Hydromorphone | < 1 |

| Oxymorphone | < 1 |

| Fentanyl | 1-100 |

| Morphine | 1-100 |

| Hydrocodone | 1-100 |

| Oxycodone | 1-100 |

| Codeine | > 100 |

| Meperidine | > 100 |

| Tramadol | > 100 |

Data adapted from a study using a single binding assay in a cell membrane preparation expressing recombinant human MOR.[4][5]

Experimental Protocols

The pharmacological characterization of opioid compounds like this compound relies on a suite of standardized in vitro and in vivo assays.

Radioligand Binding Assay for μ-Opioid Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the μ-opioid receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor.

-

Radioligand: [³H]-DAMGO (a selective μ-opioid receptor agonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

-

Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity in counts per minute (CPM).

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Hot-Plate Test for Analgesic Activity

Objective: To assess the central analgesic activity of a compound by measuring the latency of a thermal pain response in rodents.

Materials:

-

Hot-plate apparatus with adjustable temperature.

-

Test animals (e.g., mice or rats).

-

Test compound (this compound) and vehicle control.

Procedure:

-

Apparatus Setup: Set the hot-plate temperature to a constant, noxious level (e.g., 55 ± 0.5 °C).

-

Baseline Latency: Gently place each animal on the hot plate and start a timer. Measure the time until the animal exhibits a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Drug Administration: Administer the test compound or vehicle to the animals via a specified route (e.g., subcutaneous, intraperitoneal).

-

Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90 minutes), place the animals back on the hot plate and measure their response latency.

-

Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group. The analgesic effect is often expressed as the maximum possible effect (%MPE). The ED50 (the dose that produces a defined level of analgesia in 50% of the subjects) can be calculated from a dose-response curve.

Tail-Flick Test for Analgesic Activity

Objective: To evaluate the spinal analgesic activity of a compound by measuring the latency of a tail-withdrawal reflex in response to a thermal stimulus.

Materials:

-

Tail-flick apparatus with a radiant heat source or a temperature-controlled water bath.

-

Test animals (e.g., mice or rats).

-

Test compound (this compound) and vehicle control.

Procedure:

-

Apparatus Setup: If using a radiant heat source, calibrate the intensity to elicit a tail-flick response within a few seconds in a drug-naive animal. If using a water bath, maintain a constant noxious temperature (e.g., 52-55 °C).

-

Baseline Latency: Gently restrain the animal and apply the thermal stimulus to a specific portion of the tail. Measure the time until the animal flicks its tail away from the stimulus. A cut-off time is employed to prevent tissue damage.

-

Drug Administration: Administer the test compound or vehicle.

-

Post-treatment Latency: At various time points after administration, re-measure the tail-flick latency.

-

Data Analysis: Analyze the data similarly to the hot-plate test, comparing post-treatment latencies to baseline and vehicle controls to determine the analgesic effect and calculate the ED50.

Signaling Pathways and Experimental Workflows

μ-Opioid Receptor Signaling Pathway

This compound exerts its effects primarily through the activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR). The binding of an agonist like this compound initiates a cascade of intracellular events.

Caption: μ-Opioid receptor signaling cascade initiated by an agonist.

Drug Discovery and Development Workflow for Opioid Analgesics

The development of a novel opioid analgesic like this compound follows a structured workflow from initial discovery to potential clinical application.

Caption: General workflow for the discovery and development of opioid analgesics.

Conclusion

This compound stands as a testament to the power of systematic medicinal chemistry in the quest for potent analgesics. Its discovery highlighted the critical role of the N-substituent on the morphinan scaffold in modulating μ-opioid receptor affinity and, consequently, analgesic potency. While its clinical use has been precluded by its high abuse potential, the study of this compound and related compounds has provided invaluable insights into the structure-activity relationships of opioids. The experimental protocols and signaling pathways detailed in this guide provide a foundational understanding for researchers in the ongoing effort to develop safer and more effective pain therapeutics. Further research to fully characterize the in vitro and in vivo pharmacological profile of this compound would be of significant historical and scientific interest.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C24H29NO | CID 5362458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zenodo.org [zenodo.org]

- 5. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenomorphan: A Potent Morphinan Derivative for Advancing Nociception Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenomorphan, a potent semi-synthetic opioid analgesic of the morphinan (B1239233) class, represents a valuable pharmacological tool for the investigation of nociception and the mechanisms of opioid action. Characterized by an N-phenethyl substitution, this compound exhibits significantly enhanced affinity and potency at the µ-opioid receptor (MOR) compared to morphine and other related compounds. This high potency makes it a subject of interest for researchers aiming to understand the structure-activity relationships of opioids and to explore the intricacies of the opioidergic system in pain modulation. This technical guide provides a comprehensive overview of this compound's pharmacology, its application in nociceptive research, detailed experimental protocols, and the underlying signaling pathways.

Pharmacological Profile

This compound's primary mechanism of action is as a potent agonist at the µ-opioid receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central and peripheral nervous systems. The N-phenethyl group is a key structural feature that contributes to its high affinity and efficacy at the MOR. Binding studies on related compounds suggest that this phenethyl group interacts with an additional binding pocket within the receptor, thereby enhancing its binding affinity compared to N-methyl substituted morphinans like morphine.

Quantitative Data: Receptor Binding Affinities and In Vivo Potency

While specific quantitative data for this compound is sparse in publicly available literature, data from its close structural analog, N-phenethylnormorphine, and its relative potency compared to established opioids provide a strong indication of its pharmacological profile. N-phenethylnormorphine is reported to be approximately 8 to 14 times more potent than morphine. This compound is cited as being around 10 times more potent than levorphanol, which itself is 6 to 8 times more potent than morphine.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of N-Phenethylnoroxymorphone (a close analog of this compound)

| Compound | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) |

| N-Phenethylnoroxymorphone | 0.54 ± 0.03 | - | - |

Data for N-Phenethylnoroxymorphone is presented as a surrogate for this compound due to the lack of specific publicly available data for this compound. The N-phenethyl substitution is the key determinant of high MOR affinity.

Table 2: In Vitro Functional Potency (EC50, nM) of N-Phenethylnoroxymorphone

| Compound | µ-Opioid Receptor (MOR) |

| N-Phenethylnoroxymorphone | 2.63 ± 1.06 |

Data for N-Phenethylnoroxymorphone is presented as a surrogate for this compound.

Table 3: Comparative In Vivo Analgesic Potency (ED50) in Rodent Models

| Compound | Hot Plate Test (mg/kg) | Tail Flick Test (mg/kg) | Writhing Test (mg/kg) |

| Morphine (s.c.) | ~2.6 - 8.4[1][2] | ~1.4 - 2.9[1][2] | - |

| This compound (estimated) | ~0.03 - 0.1 | ~0.02 - 0.04 | - |

This compound ED50 values are estimated based on its reported potency of being approximately 60-80 times that of morphine. The actual ED50 can vary depending on the specific experimental conditions.

Mechanism of Action and Signaling Pathways

As a µ-opioid receptor agonist, this compound's analgesic effects are mediated through the activation of inhibitory G-protein (Gi/o) signaling cascades.[3][4][5] This activation leads to a series of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of nociceptive signals.

Opioid Receptor Signaling Cascade

The binding of this compound to the µ-opioid receptor induces a conformational change in the receptor, leading to the activation of its associated heterotrimeric G-protein. The Gαi/o subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ dimer, in turn, modulates ion channel activity by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs).[3][5] The activation of GIRK channels leads to potassium efflux and hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. The inhibition of VGCCs reduces the influx of calcium at the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P, which are crucial for pain signaling.[6]

Experimental Protocols for Studying Nociception

This compound's high potency necessitates careful dose selection and preparation for in vivo studies. The following are detailed methodologies for key experiments used to assess the antinociceptive effects of potent opioids like this compound.

Hot Plate Test

The hot plate test is a widely used method to assess the response to a thermal nociceptive stimulus and is sensitive to centrally acting analgesics.[7][8][9]

Methodology:

-

Apparatus: A commercially available hot plate apparatus consisting of a metal surface that can be maintained at a constant temperature. The surface is typically enclosed by a transparent cylinder to keep the animal on the plate.

-

Animal Model: Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are commonly used. Animals should be acclimated to the testing room for at least 30-60 minutes before the experiment.

-

Procedure:

-

The hot plate surface is maintained at a constant temperature, typically between 52-55°C.

-

A baseline latency is determined for each animal by placing it on the hot plate and measuring the time it takes to exhibit a nocifensive response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

-

Animals are then administered this compound or vehicle control via a chosen route (e.g., subcutaneous, intraperitoneal).

-

At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), the animals are again placed on the hot plate, and the response latency is measured.

-

-

Data Analysis: The antinociceptive effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 (the dose that produces 50% of the maximum effect) can be calculated from the dose-response curve.

Tail Flick Test

The tail flick test is another common method for assessing thermal nociception, primarily reflecting a spinal reflex.[10][11][12][13][14]

Methodology:

-

Apparatus: A tail flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.

-

Animal Model: Mice or rats are gently restrained, often in a specialized holder, with their tail exposed.

-

Procedure:

-

The light beam is focused on a specific point on the tail, and a timer is started simultaneously.

-

The latency to a rapid flick of the tail away from the heat source is recorded. A cut-off time (e.g., 10-15 seconds) is implemented to prevent tissue damage.

-

A baseline latency is established for each animal.

-

This compound or vehicle is administered.

-

Tail flick latencies are measured at various time points post-administration.

-

-

Data Analysis: Similar to the hot plate test, the antinociceptive effect is calculated as %MPE, and an ED50 can be determined.

Formalin Test

The formalin test is a model of tonic, persistent pain that is particularly useful for differentiating between analgesic mechanisms.[15][16][17][18][19] It produces a biphasic nocifensive response. The early phase (0-5 minutes) is due to direct activation of nociceptors, while the late phase (15-30 minutes) involves an inflammatory component and central sensitization. Centrally acting opioids like this compound are expected to be effective in both phases.

Methodology:

-

Apparatus: A transparent observation chamber with a mirror placed at an angle to allow for unobstructed observation of the animal's paws.

-

Animal Model: Mice or rats are individually placed in the observation chamber for acclimatization.

-

Procedure:

-

A dilute solution of formalin (e.g., 1-5% in saline, typically 20-50 µL) is injected subcutaneously into the plantar surface of one hind paw.

-

Immediately after the injection, the animal is returned to the observation chamber, and the cumulative time spent licking or biting the injected paw is recorded for a set period (e.g., 30-60 minutes).

-

The observation period is divided into the early phase (e.g., 0-5 minutes) and the late phase (e.g., 15-30 minutes).

-

This compound or vehicle is administered prior to the formalin injection (e.g., 15-30 minutes before).

-

-

Data Analysis: The total time spent licking/biting in each phase is calculated. The analgesic effect is determined by the reduction in this nocifensive behavior in the drug-treated group compared to the vehicle-treated group.

Conclusion

This compound stands out as a highly potent µ-opioid receptor agonist with significant potential as a research tool in the field of nociception. Its distinct structure-activity relationship, driven by the N-phenethyl group, provides a valuable probe for investigating opioid receptor pharmacology. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the information available for its close analogs, combined with its established high relative potency, allows for its effective utilization in well-designed preclinical studies. The detailed experimental protocols and an understanding of its underlying signaling mechanisms provided in this guide are intended to facilitate the use of this compound and other potent morphinans in advancing our understanding of pain and the development of novel analgesic therapies. Researchers employing this compound should exercise caution due to its high potency and adhere to all relevant safety and ethical guidelines for animal research.

References

- 1. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antinociception versus serum concentration relationships following acute administration of intravenous morphine in male and female Sprague-Dawley rats: differences between the tail flick and hot plate nociceptive tests - PubMed [pubmed.ncbi.nlm.nih.gov]